molecular formula C12H12FN5O3S B2643141 5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034604-91-4

5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2643141
CAS No.: 2034604-91-4
M. Wt: 325.32
InChI Key: RSDJEYUXQCENLY-UHFFFAOYSA-N
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Description

The compound 5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane features a bicyclic scaffold, 2-oxa-5-azabicyclo[2.2.1]heptane, which is a conformationally constrained morpholine derivative. The substituents include a sulfonyl group linked to a fluorinated phenyl ring bearing a tetrazole moiety. The tetrazole group introduces acidity (pKa ~4.9) and hydrogen-bonding capacity, while the fluorine atom enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

5-[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5O3S/c13-11-2-1-9(4-10(11)12-14-16-17-15-12)22(19,20)18-5-8-3-7(18)6-21-8/h1-2,4,7-8H,3,5-6H2,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDJEYUXQCENLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)S(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves multiple steps, typically starting with the preparation of the tetrazole ring. One common method involves the reaction of amines with sodium azide and triethyl orthoformate in an acidic medium . The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, while the sulfonyl group is typically added via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid . Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner . The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of the target compound, emphasizing variations in substituents and biological activities:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity/Notes References
Target Compound 2-Oxa-5-azabicyclo[2.2.1]heptane 4-Fluoro-3-(1H-tetrazol-5-yl)phenyl sulfonyl ~365.3* Hypothesized GABA receptor modulation (tetrazole as bioisostere for carboxylic acid)
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane 2-Oxa-5-azabicyclo[2.2.1]heptane Chloropyrimidine 251.71 Discontinued; likely explored as kinase inhibitor
(±)-(1-Imidazolyl)(2-oxa-5-azabicyclo[2.2.1]hept-5-yl)methanone 2-Oxa-5-azabicyclo[2.2.1]heptane Imidazole-carbonyl ~207.2* Antiplasmodial activity (IC₅₀ = 0.8 μM against P. falciparum)
(1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride 2-Oxa-5-azabicyclo[2.2.1]heptane Trifluoromethyl ~231.6* Enhanced metabolic stability; explored in CNS-targeting therapies
5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane 2-Oxa-5-azabicyclo[2.2.1]heptane Tosyl (4-methylphenyl sulfonyl) ~295.3* Intermediate in synthesis; no reported bioactivity

*Calculated based on molecular formulas.

Key Findings:

Core Structure Impact: The 2-oxa-5-azabicyclo[2.2.1]heptane core is pivotal for rigidity and target engagement. Bridged morpholines exhibit improved selectivity compared to non-constrained morpholines, as seen in analogues like the trifluoromethyl derivative .

Substituent Effects :

  • Tetrazole vs. Carboxylic Acid : The tetrazole in the target compound serves as a bioisostere for carboxylic acids, offering similar acidity but better membrane permeability .
  • Fluorine and Chlorine : Fluorine in the target compound enhances metabolic stability and lipophilicity, whereas chlorine in the pyrimidine analogue may contribute to halogen bonding in kinase inhibition .
  • Trifluoromethyl Group : The trifluoromethyl-substituted analogue demonstrates increased blood-brain barrier penetration, suggesting utility in CNS disorders .

Biological Activity: The imidazole-carbonyl derivative showed potent antiplasmodial activity, highlighting the core’s versatility in diverse therapeutic areas .

Challenges and Gaps:

  • Limited bioavailability or solubility data for most analogues.
  • The tetrazole-containing compound’s exact target profile remains unverified.

Biological Activity

The compound 5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane represents a novel addition to the class of azabicyclic compounds, which have garnered attention for their diverse biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A tetrazole ring , known for its bioactivity.
  • A sulfonyl group , which enhances solubility and biological interactions.
  • An azabicyclic framework , contributing to its pharmacological properties.

Biological Activity Overview

Recent studies have indicated that compounds with similar structures exhibit significant antiprotozoal activity, particularly against strains of Plasmodium falciparum and Trypanosoma brucei. The presence of the tetrazole moiety is often linked to enhanced antimalarial and antitrypanosomal effects.

Antiprotozoal Activity

Research has demonstrated that derivatives of azabicyclo compounds with tetrazole or sulfonamido structures possess potent antiprotozoal activities:

CompoundTarget PathogenIC50 (µM)
2-sulfonyl-2-azabicyclo[3.2.2]nonaneP. falciparum1.26
2-sulfonyl-2-azabicyclo[3.2.2]nonaneT. brucei2.65
5-tetrazole derivativeP. falciparum (NF54 strain)0.487
5-tetrazole derivativeT. brucei (STIB 900 strain)0.647

These findings suggest that the compound may exhibit similar or enhanced efficacy due to its unique structural features.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with sulfonyl groups often interact with key enzymes in protozoal metabolism, disrupting their function.
  • Membrane Disruption : The azabicyclic structure may facilitate penetration into cellular membranes, allowing for direct interaction with intracellular targets.
  • Reactive Oxygen Species Generation : Some studies indicate that these compounds can induce oxidative stress in pathogens, leading to cell death.

Case Studies and Research Findings

A notable study published in September 2022 explored the antiprotozoal activities of various azabicyclo derivatives, including those featuring tetrazole groups:

"The most active tetrazoles showed IC50 values in the submicromolar range against both P. falciparum and T. brucei, indicating a promising avenue for further drug development" .

Additionally, the selectivity index (SI) for these compounds was evaluated to assess their safety profiles:

CompoundSI Value
Tetrazole derivative18.7
Sulfonamide derivative93.3

Higher SI values indicate a favorable therapeutic window, suggesting potential for clinical application.

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